![molecular formula C16H21N3O B2700069 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide CAS No. 315712-43-7](/img/structure/B2700069.png)

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

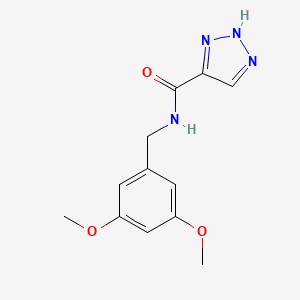

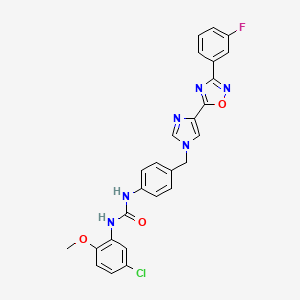

“N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C16H21N3O. It has an average mass of 271.357 Da and a monoisotopic mass of 271.168457 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” consists of a benzimidazole ring attached to a cyclohexanecarboxamide group via an ethyl linker . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis

“N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a solid compound. It has a density of 1.2±0.1 g/cm3. The boiling point is 535.4±33.0 °C at 760 mmHg. The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen

CCR2 Antagonism and Medicinal Chemistry

Benzimidazoles as Benzamide Replacements

A notable application of benzimidazole derivatives, closely related to N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, is in the development of CCR2 (CC chemokine receptor 2) antagonists. These compounds have been studied for their potent binding and functional antagonism of CCR2, a receptor important in inflammatory processes, while maintaining selectivity over CCR3. This research demonstrates the compound's potential in therapeutic interventions for diseases where CCR2 plays a crucial role (Cherney et al., 2012).

Synthetic Chemistry and Reactions

Alkylation and Acylation Reactions

The compound has also been involved in synthetic chemistry studies focusing on alkylation and acylation reactions. These reactions are fundamental in creating a variety of benzimidazole derivatives, demonstrating the compound's versatility in synthetic organic chemistry. Such derivatives are essential in the synthesis of more complex molecules for potential pharmacological applications (Bakhtiar & Smith, 1994).

Medicinal Chemistry Applications

Development of Fluorine-18-Labeled Antagonists

Research into fluorinated derivatives of WAY 100635, which shares a structural motif with N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, highlights its application in developing PET (Positron Emission Tomography) tracers for imaging studies. These derivatives have been explored for their biological properties in rats, offering insights into the potential for studying receptor distributions and dynamics in the brain, showcasing the compound's application in neuroscience and pharmacology (Lang et al., 1999).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potentials

Some studies have synthesized benzimidazole derivatives, including structures akin to N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, to evaluate their antimicrobial and antitumor activities. These derivatives have shown promise in inhibiting the growth of various bacterial strains and cancer cell lines, indicating the compound's relevance in developing new antimicrobial and anticancer therapies (Salahuddin et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c20-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMOGZGTPLTORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-hexyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2699988.png)

![2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2699991.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)